molecular formula C11H16O2 B7904802 4-Ethoxy-3-methylphenethyl alcohol

4-Ethoxy-3-methylphenethyl alcohol

Cat. No.: B7904802
M. Wt: 180.24 g/mol
InChI Key: RIYNCRVSXGTZON-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methylphenethyl alcohol (CAS 1368400-81-0) is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.247 g/mol . As a derivative of phenethyl alcohol, it belongs to a class of compounds known for their diverse applications in scientific research and product development . Phenethyl alcohol is a volatile substance with a rose-like odor and is widely used in the flavor and fragrance industry; related derivatives are often studied for their organoleptic properties . This specific ethoxy- and methyl- substituted phenethyl alcohol is intended for research and development purposes only. It is not approved for use in food, cosmetics, pharmaceuticals, or household products. Researchers may investigate this compound for its potential chemical and physical properties. Handle with appropriate safety precautions under controlled laboratory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxy-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-13-11-5-4-10(6-7-12)8-9(11)2/h4-5,8,12H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYNCRVSXGTZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethoxy 3 Methylphenethyl Alcohol and Analogues

Classical Organic Synthesis Routes

Classical synthesis routes provide the foundational methods for constructing the 4-ethoxy-3-methylphenethyl alcohol scaffold. These often involve multi-step sequences that rely on well-established organic transformations.

Phenol (B47542) Alkylation Approaches

A key step in the synthesis of this compound is the introduction of the ethoxy group onto a phenolic precursor. Phenol alkylation is a common method to achieve this transformation. slchemtech.com One of the most established methods is the Williamson ether synthesis, where a phenoxide ion reacts with an ethyl halide.

For the synthesis of related substituted phenols, Friedel-Crafts alkylation is a widely used reaction. slchemtech.comjk-sci.com This reaction involves the alkylation of an aromatic ring, such as phenol, using an alkylating agent in the presence of a Lewis acid catalyst. jk-sci.com The choice of catalyst is crucial and can range from very active (e.g., AlCl₃, AlBr₃) to mild (e.g., BCl₃, SnCl₄), which helps in controlling the reaction and minimizing side products. jk-sci.com It is important to note that aromatic rings with electron-withdrawing groups may not be suitable for this reaction. jk-sci.com

A general representation of phenol alkylation is the reaction of a phenol with an olefin, aliphatic alcohol, or chloro-hydrocarbon to produce an alkyl phenol. slchemtech.com These reactions are important for synthesizing intermediates for various chemical industries. slchemtech.com

Carbonyl Reduction Pathways

The final step in many synthetic routes to this compound involves the reduction of a corresponding carbonyl compound, such as a phenylacetic acid or a phenylacetaldehyde (B1677652) derivative.

A variety of reducing agents can be employed for this purpose. For instance, phenylacetic acid can be reduced to phenethyl alcohol using sodium borohydride (B1222165) and iodine in tetrahydrofuran (B95107) (THF). wikipedia.org Catalytic hydrogenation is another powerful method. For example, styrene (B11656) oxide can be hydrogenated to phenethyl alcohol using a Raney nickel catalyst, achieving high yields. acs.org This method is considered an alternative to the Friedel-Crafts reaction of benzene (B151609) with ethylene (B1197577) oxide, which often leads to disposal issues with the aluminum chloride catalyst. wikipedia.orgacs.org

The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, chemoselective reduction of carbonyls can be achieved using hydrosilylation with a copper(I) catalyst. organic-chemistry.org

Table 1: Comparison of Carbonyl Reduction Methods for Phenethyl Alcohol Synthesis
PrecursorReducing Agent/CatalystSolventConditionsProductYieldReference
Phenylacetic acidSodium borohydride, IodineTHFNot specifiedPhenethyl alcoholNot specified wikipedia.org
Styrene oxideRaney nickelNot specifiedNot specifiedPhenethyl alcohol90.2% acs.org
Styrene oxidePlatinum group metal catalyst, NaOHOrganic solvent40-120°C, 50-800 psig H₂2-Phenylethanol (B73330)Not specified google.com
Aryl/heteroaryl ketonesCu(OAc)₂·H₂O, (R)-3,4,5-MeO-MeO-BIPHEP, PMHSAqueous micellar mediumNot specifiedNonracemic secondary alcoholsVery good organic-chemistry.org

Multi-step Reaction Sequences and Optimization

The synthesis of complex molecules like this compound often requires multi-step reaction sequences. youtube.comresearchgate.net A plausible synthetic strategy could start from a readily available substituted phenol. For example, a process for producing 4-hydroxyphenethyl alcohol involves the epoxidation of 4-acetoxystyrene, followed by catalytic hydrogenation of the resulting oxirane, and finally saponification or transesterification of the intermediate. google.com

A similar multi-step approach could be envisioned for this compound, likely starting from vanillin. Vanillin can be ethylated to form 4-ethoxy-3-methoxybenzaldehyde (B93258). nih.gov This aldehyde could then undergo a series of reactions, such as a Wittig-type reaction to extend the carbon chain, followed by reduction of the resulting double bond and carbonyl group to yield the target alcohol.

Modern Catalytic Approaches

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of phenethyl alcohol and its derivatives.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgacs.org For the synthesis of phenethyl alcohol analogues, transition metal-catalyzed cross-coupling reactions are particularly relevant. For instance, palladium-catalyzed reactions can be used for the meta-C–H arylation of phenylethyl alcohol derivatives, offering a direct way to introduce substituents onto the aromatic ring. rsc.org

Transition metals also play a crucial role in hydrogenation reactions. As mentioned earlier, catalysts based on platinum, palladium, and nickel are effective for the hydrogenation of styrene oxide to phenethyl alcohol. acs.orggoogle.com The development of efficient catalysts for the hydroxylation of aryl halides using water as the hydroxide (B78521) source under synergistic organophotoredox and nickel catalysis represents a significant advancement in phenol synthesis. thieme-connect.de

Table 2: Examples of Transition Metal-Catalyzed Reactions in Phenethyl Alcohol Synthesis
Reaction TypeCatalyst SystemSubstrateProductKey FeaturesReference
meta-C–H ArylationPd/NBE relay catalysisPhenylethyl alcohol derivativesmeta-substituted phenylethyl alcoholsBroad substrate scope, good functional group tolerance rsc.org
HydroxylationOrganophotoredox/Ni dual catalysisAryl halidesPhenolsUses water as hydroxide source, mild conditions thieme-connect.de
HydrogenationSupported platinum group metal (Pt, Pd, Ni)Styrene oxide2-PhenylethanolHigh selectivity with promoter google.com

Organocatalysis and Biocatalysis in Phenethyl Alcohol Synthesis

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis. scienceopen.com

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. scienceopen.com While specific applications to this compound are not widely documented, the principles of organocatalysis could be applied to various steps in its synthesis, such as asymmetric reductions or aldol-type reactions.

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and efficient route to phenethyl alcohol and its derivatives. researchgate.netgoogle.commdpi.com For instance, 2-phenylethanol can be produced from L-phenylalanine through the Ehrlich pathway in microorganisms like yeast. mdpi.com This process involves the transamination of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde, and subsequent reduction to 2-phenylethanol. mdpi.com

Enzymatic cascades have been developed to efficiently convert L-phenylalanine into 2-phenylethanol with high conversion rates. researchgate.net These biocatalytic systems can also be applied to produce substituted phenylethanols from corresponding substituted L-phenylalanine precursors. google.com Furthermore, lipase-catalyzed transesterification is an effective method for producing esters of phenethyl alcohol, such as 2-phenylethyl acetate. mdpi.com

Table 3: Biocatalytic Production of Phenethyl Alcohol and Derivatives
BiocatalystSubstrateProductKey FeaturesReference
Recombinant Escherichia coliL-phenylalanine2-Phenylethanol97% conversion researchgate.net
Yeast (Saccharomyces cerevisiae)L-phenylalanine2-PhenylethanolBiotransformation wikipedia.org
Yeast (Kluyveromyces marxianus)L-phenylalanine2-Phenylethanol and 2-PhenylethylacetateIntegrated bioprocess with pervaporation nih.gov
Immobilized lipase (B570770) (Novozym® 435)2-Phenethyl alcohol, Ethyl acetate2-Phenylethyl acetateContinuous synthesis in a packed-bed reactor mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals, including phenethyl alcohol derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govdocbrown.info Reactions with high atom economy are inherently less wasteful.

Catalytic Hydrogenation: This method is often highly atom-economical. For example, the reduction of a carbonyl group (aldehyde or ketone) to an alcohol using hydrogen gas and a catalyst incorporates all the hydrogen atoms into the product, with water being the only byproduct in some cases. jocpr.com Transition metal catalysts like platinum, palladium, and nickel are frequently used. jocpr.com

Diels-Alder Reactions: These cycloaddition reactions are classic examples of 100% atom economy, where all atoms from the reactants are present in the product. nih.gov While not directly applicable to the final step of forming the alcohol, they can be used to construct complex cyclic precursors in a highly efficient manner.

Solvent-Free Reactions: Eliminating solvents reduces waste and can sometimes accelerate reaction rates. While not always feasible, reactions can be run under neat conditions (without a solvent) or in alternative reaction media like water. For instance, a method for synthesizing α-phenylethanol involves the in-situ hydrogenation of acetophenone (B1666503) in a mixed solution of a C1-C4 fatty alcohol and water, where the fatty alcohol also acts as a reactant. google.com

The following table summarizes some atom-economical reactions relevant to the synthesis of alcohol functionalities.

Reaction TypeReactantsProductsAtom EconomyCatalyst/Reagents
Catalytic Hydrogenation of an AldehydeR-CHO + H₂R-CH₂OHHighPt, Pd, Ni, or Ru based catalysts
Hydration of an AlkeneR-CH=CH₂ + H₂OR-CH(OH)-CH₃100%Acid catalyst (e.g., H₃PO₄)
Grignard ReactionR-MgBr + Ethylene Oxide, then H₃O⁺R-CH₂CH₂OH + Mg(OH)BrModerateNone (stoichiometric reagent)
Reduction with NaBH₄4 R-COR' + NaBH₄ + 4 H₂O4 R-CH(OH)R' + NaB(OH)₄ModerateNone (stoichiometric reagent)

Data compiled from various sources including sciencemadness.orgjocpr.comdocbrown.info.

Sustainable synthesis aims to utilize renewable feedstocks and environmentally benign processes.

Biocatalysis: The use of enzymes or whole-cell microorganisms as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov For example, alcohol dehydrogenases can be used for the stereoselective reduction of ketones to chiral alcohols. nih.gov While direct biocatalytic synthesis of this compound is not documented, the principles of biocatalytic reduction could be applied to a suitable ketone precursor.

Renewable Feedstocks: A major goal of sustainable chemistry is to move away from fossil fuel-based starting materials. Lignin (B12514952), an abundant and renewable biopolymer, is a potential source for aromatic compounds. rsc.org Research is ongoing to develop methods for converting lignin-derived molecules, such as aryl methyl ethers, into valuable chemicals like ethanol (B145695) and other alcohols. rsc.org The synthesis of ethanol from CO₂, H₂, and lignin or its derivatives has been proposed, highlighting a pathway that utilizes renewable resources. rsc.org

Catalytic Condensation of Alcohols: Higher alcohols can be synthesized through the catalytic condensation of simpler, sustainably produced alcohols like ethanol and methanol (B129727). researchgate.net The Guerbet reaction, for instance, can be used to produce a mixture of linear and branched higher alcohols. researchgate.net This approach could potentially be adapted to build more complex structures.

The table below outlines some sustainable approaches for alcohol synthesis.

ApproachDescriptionKey AdvantagesExample Application
Biocatalytic ReductionUse of enzymes (e.g., alcohol dehydrogenases) to reduce ketones to alcohols.High enantioselectivity, mild conditions, environmentally friendly.Synthesis of chiral aromatic alcohols. nih.gov
Lignin ValorizationConversion of lignin-derived aromatic compounds into valuable chemicals.Utilizes a renewable and abundant feedstock.Proposed synthesis of ethanol from lignin, CO₂, and H₂. rsc.org
Methanol HomologationConversion of methanol to ethanol and higher alcohols using CO₂.Utilizes CO₂ as a C1 source, potentially reducing greenhouse gas emissions.Efficient synthesis of ethanol using a Ru/Co bimetallic catalyst. rsc.org

Data compiled from various sources including nih.govrsc.orgresearchgate.netrsc.org.

Chemical Derivatization and Analogue Development

Structural Modification Strategies

Modifications to the substituents on the phenyl ring are a key strategy to understand the electronic and steric requirements for the molecule's interactions. nih.govwikipedia.org Research into analogous phenethylamine (B48288) derivatives has shown that varying the groups at different positions on the aromatic ring can significantly impact activity. nih.govnih.gov For 4-ethoxy-3-methylphenethyl alcohol, this involves synthesizing analogues with different alkoxy groups at the 4-position or altering the methyl group at the 3-position. For example, replacing the ethoxy group with a methoxy (B1213986) or propoxy group can modulate the lipophilicity and size of the substituent. Similarly, substituting the 3-methyl group with a hydrogen atom or a larger alkyl group can provide insights into the steric tolerance at this position. nih.govbiomolther.org

Table 1: Examples of Aromatic Ring Substitutions

PositionOriginal SubstituentPotential Modified Substituents
4EthoxyMethoxy, Propoxy, Isopropoxy
3MethylHydrogen, Ethyl, Chloro

Altering the two-carbon side chain of this compound is another important derivatization strategy. acs.org This can involve extending the chain to create propanol (B110389) or butanol derivatives, thereby changing the distance between the aromatic ring and the terminal hydroxyl group. Furthermore, the primary alcohol functionality itself can be a point of modification. nih.gov For instance, oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid. The hydroxyl group can also be converted into other functional groups, such as esters or ethers, to explore the impact of these changes on the molecule's properties. beilstein-journals.org

The ether linkage is a defining feature of the this compound structure. Modifications at this position, often through bioisosteric replacement, can lead to analogues with different physicochemical properties. researchgate.netajptr.com A common strategy is the substitution of the ether oxygen with a sulfur atom to create a thioether. acs.org This change can affect the bond angle and electronic properties of the linkage. Another approach is the replacement of the entire ethoxy group with other functionalities, which can provide valuable information on the role of the ether linkage in molecular interactions. acs.orgnih.gov

Synthesis of Chiral Derivatives and Stereoisomers

Given that this compound possesses a chiral center at the carbon bearing the hydroxyl group, the synthesis of its individual (R)- and (S)-enantiomers is of significant interest for stereospecific studies. nih.govyoutube.com Enantioselective synthesis methods are employed to produce these stereoisomers in high enantiomeric purity. nih.gov These methods often utilize chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction, such as the asymmetric reduction of a corresponding ketone precursor. youtube.com The availability of enantiomerically pure forms of the compound and its derivatives is crucial for investigating stereoselective interactions in biological systems.

Precursor and Metabolite Synthesis for Research Purposes

The synthesis of precursors and potential metabolites of this compound is essential for comprehensive research. nih.goviiarjournals.org Precursors, such as 3-methyl-4-hydroxyphenethyl alcohol, can serve as versatile starting materials for the synthesis of the parent compound and a variety of its analogues. rsc.org

The synthesis of potential metabolites is also critical for understanding the metabolic fate of the compound. For phenethylamines, metabolism can involve processes such as O-dealkylation of the ether group or oxidation of the side chain to form a phenylacetic acid derivative. iiarjournals.org For example, 4-hydroxy-3-methylphenethyl alcohol would be a likely metabolite from the de-ethylation of the parent compound. The synthesis of these potential metabolites provides authentic standards for their identification and quantification in metabolic studies. nih.goviiarjournals.org

Table 2: Examples of Synthesized Precursors and Potential Metabolites

Compound TypeExample Compound NameRelevance
Precursor3-Methyl-4-hydroxyphenethyl alcoholKey intermediate for synthesizing the parent compound and its analogues.
Metabolite4-Hydroxy-3-methylphenethyl alcoholPotential product of O-dealkylation, used as a reference in metabolic studies.
Metabolite4-Ethoxy-3-methylphenylacetic acidPotential product of side-chain oxidation, used to investigate metabolic pathways.

Structure Activity Relationship Sar Studies of 4 Ethoxy 3 Methylphenethyl Alcohol Derivatives

Elucidation of Key Pharmacophoric Elements

The fundamental pharmacophore of phenethyl alcohol derivatives consists of an aromatic ring linked to a two-carbon side chain terminating in a hydroxyl group. This core structure is essential for its baseline biological activities. Research into various derivatives has identified several key pharmacophoric elements:

The Aromatic Ring: The benzene (B151609) ring serves as a crucial hydrophobic anchor, facilitating interactions with biological targets, such as cellular membranes or the active sites of enzymes. The electronic nature and substitution pattern of this ring are major determinants of activity.

The Hydroxyl Group: The primary alcohol moiety is a key hydrogen bond donor and acceptor. This feature is critical for forming interactions with polar residues in biological macromolecules.

The Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the aromatic ring and the hydroxyl group to adopt optimal orientations for binding to their targets.

Studies on various phenethyl alcohol derivatives have consistently highlighted the importance of these three components in defining the molecule's biological profile.

Impact of Aromatic Substitution on Biological Activity

The nature and position of substituents on the aromatic ring significantly modulate the biological activity of phenethyl alcohol derivatives. The presence of substituents can influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets.

For 4-ethoxy-3-methylphenethyl alcohol, the substituents are an ethoxy group at the 4-position and a methyl group at the 3-position. Based on SAR studies of related compounds, the following effects can be inferred:

Ethoxy Group at the 4-Position: An alkoxy group, such as ethoxy, at the para-position of the benzene ring generally increases the lipophilicity of the compound. This can enhance its ability to penetrate cell membranes. nih.gov The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor, potentially forming additional interactions with a biological target.

The combination of these substituents creates a specific electronic and steric profile on the aromatic ring that dictates its binding affinity and selectivity for various biological targets. For instance, in studies of other substituted aromatic compounds, the type and position of substituents have been shown to be critical for activities such as enzyme inhibition. academie-sciences.fr Increasing the number of aromatic rings has been shown to have a detrimental effect on developability parameters. nih.gov

The following table summarizes the general impact of aromatic substitutions on the activity of phenethyl alcohol derivatives based on findings from related compounds.

Substitution PatternPredicted Impact on ActivityRationale
Unsubstituted PhenylBaseline activityServes as a fundamental hydrophobic scaffold.
4-Alkoxy SubstitutionPotentially increased activityEnhances lipophilicity and provides a hydrogen bond acceptor.
3-Alkyl SubstitutionVariable impactIntroduces steric bulk and increases lipophilicity, which can be favorable or unfavorable depending on the target.
Multiple SubstitutionsSynergistic or antagonistic effectsThe combined electronic and steric effects determine the overall activity profile.

Influence of Phenethyl Side Chain Modifications on Activity

Modifications to the phenethyl side chain, which consists of the two-carbon linker and the terminal hydroxyl group, have been shown to have a profound impact on the biological activity of this class of compounds.

Hydroxyl Group Modification: The primary alcohol is a critical feature. Esterification or etherification of this group generally leads to a significant decrease or loss of activity, underscoring its importance in forming key hydrogen bonds with the target.

Chain Length: Altering the length of the carbon chain connecting the aromatic ring and the hydroxyl group can affect the molecule's flexibility and the spatial relationship between the two key pharmacophoric features. In many cases, the two-carbon (ethyl) linker is optimal for activity.

Introduction of Rigidity: Introducing conformational constraints, such as a double bond or a cyclopropyl (B3062369) group within the side chain, can provide valuable information about the bioactive conformation. For some biological targets, a more rigid analog may exhibit enhanced potency and selectivity. nih.gov

Stereochemical Considerations in SAR

Stereochemistry can play a crucial role in the structure-activity relationship of biologically active molecules. For derivatives of this compound where a chiral center is introduced, the different stereoisomers can exhibit distinct biological activities.

If a substituent is introduced on the alpha- or beta-carbon of the phenethyl side chain, a chiral center is created. In such cases, it is common for one enantiomer to be significantly more active than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral binding site on a biological target, such as an enzyme or a receptor. For example, in a study on tertiary alcohol inhibitors of phosphodiesterase-4 (PDE4), the (+)-enantiomer was identified as the more potent and therapeutically favorable isomer. nih.gov While this compound itself is not chiral, any modification that introduces a stereocenter would necessitate an investigation into the activities of the individual enantiomers to fully understand the SAR.

Pharmacological and Mechanistic Investigations of 4 Ethoxy 3 Methylphenethyl Alcohol and Analogues Non Clinical Focus

In Vitro Cellular Activity Profiling

The in vitro activity of phenethyl alcohol analogues has been explored across various cellular assays, revealing interactions with key protein targets and modulation of intracellular signaling pathways.

Receptor Binding Studies and Ligand-Target Interactions

Research into the structure-activity relationships (SAR) of phenethylamine (B48288) derivatives has demonstrated that substitutions on the phenyl ring significantly influence their binding affinity for various receptors, particularly serotonin (B10506) (5-HT) receptors.

Substituted phenethylamines are a class of organic compounds based on the phenethylamine structure, where one or more hydrogen atoms are replaced by other substituents. wikipedia.org Many of these compounds are psychoactive and exert their effects by modulating monoamine neurotransmitter systems. wikipedia.org

Studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines show that these compounds bind with moderate to high affinity to the 5-HT2A receptor, with a preference over 5-HT1A and 5-HT2C receptors. nih.govnih.gov Generally, increasing the size and lipophilicity of the 4-alkoxy group enhances binding affinities at 5-HT2A and 5-HT2C receptors. nih.govnih.gov For instance, the introduction of a terminal fluorine atom into the 4-ethoxy substituent has been shown to modulate binding affinity at 5-HT2A and 5-HT2C receptors. nih.govnih.gov

Phenethylamine derivatives have also been shown to bind to the trace amine-associated receptor 1 (TAAR1). nih.govnih.gov Phenethylamines generally exhibit stronger binding to TAAR1 compared to their amphetamine counterparts. nih.govnih.gov

The binding affinity of phenethylamine derivatives to the 5-HT2A receptor is also influenced by the substitution pattern on the phenyl ring. nih.govbiomolther.org Alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine (B1201723) backbone tend to have a positive effect on binding affinity. nih.govbiomolther.org

Table 1: Receptor Binding Affinities of Selected Phenethylamine Analogues This table is representative of data available for analogues and does not include 4-Ethoxy-3-methylphenethyl alcohol directly.

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
2,5-Dimethoxy-4-propyl-benzeneethanamine (2C-P)5-HT2AData not specified biomolther.org
4-Alkoxy-2,5-dimethoxyphenethylamines5-HT2A8 - 1700 nih.govnih.gov
4-Alkoxy-2,5-dimethoxyphenethylamines5-HT1A≥ 2700 nih.govnih.gov
4-Alkoxy-2,5-dimethoxyphenethylamines5-HT2CData not specified, but lower affinity than 5-HT2A nih.govnih.gov
4-Alkoxy-2,5-dimethoxyphenethylaminesTAAR121 - 3300 nih.govnih.gov

Enzyme Inhibition and Activation Assays

Phenethyl alcohol and its derivatives have been shown to interact with several enzymes, leading to either inhibition or activation, which can have significant downstream biological consequences.

One of the key enzyme systems affected is monoamine oxidase (MAO), which is responsible for the degradation of monoamine neurotransmitters. mdpi.com Some 8-[(phenylethyl)sulfanyl]caffeine analogues have been identified as potent and selective inhibitors of MAO-B. nih.gov The substitution pattern on the phenyl ring of these analogues, such as with alkyl groups and halogens at the C3 and C4 positions, has been shown to yield potent and selective MAO-B inhibitors. nih.gov The psychedelic compound 2C-B is metabolized by both MAO-A and MAO-B. wikipedia.org

Catechol-O-methyltransferase (COMT), another important enzyme in the metabolism of catecholamines, can be irreversibly inactivated by N-haloacetyl derivatives of 3,5-dimethoxy-4-hydroxyphenylethylamine and 3,4-dimethoxy-5-hydroxyphenylethylamine. nih.gov

Furthermore, phenethyl alcohol itself has been found to inhibit phospholipid synthesis in Escherichia coli by targeting sn-glycerol-3-phosphate acyltransferase. nih.gov This enzyme is crucial for the acylation of sn-glycerol 3-phosphate, a key step in the biosynthesis of phospholipids. nih.gov

Table 2: Enzyme Inhibition by Phenethyl Alcohol Analogues This table is representative of data available for analogues and does not include this compound directly.

Compound/Analogue ClassEnzyme TargetEffectReference
8-[(phenylethyl)sulfanyl]caffeine analoguesMonoamine Oxidase B (MAO-B)Inhibition (IC50 = 0.017 to 0.223 µM) nih.gov
N-haloacetyl derivatives of dimethoxy-hydroxyphenylethylamineCatechol-O-methyltransferase (COMT)Irreversible Inactivation nih.gov
Phenethyl alcohol (PEA)sn-glycerol 3-phosphate acyltransferaseInhibition nih.gov
Phenethylamine derivativesDopamine (B1211576) Transporter (DAT)Inhibition of dopamine reuptake nih.gov

Cellular Pathway Modulation

The interaction of phenethyl alcohol analogues with receptors and enzymes leads to the modulation of various intracellular signaling pathways.

Agonism at 5-HT2A and 5-HT2C receptors by substituted phenethylamines can activate downstream signaling cascades. nih.gov These receptors are known to couple to G-proteins and activate phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and the release of intracellular calcium. nih.gov Some phenethylamines have also been shown to activate the phospholipase A2 (PLA2) pathway. nih.gov Interestingly, some compounds exhibit functional selectivity, preferentially activating one pathway over another. nih.gov For example, 2,5-dimethoxyphenethylamine was found to be selective for the PLC pathway at the 5-HT2C receptor. nih.gov

Phenethyl alcohol has been observed to inhibit the synthesis of macromolecules in Escherichia coli, with RNA synthesis being the most affected. nih.gov It has also been proposed that the primary effect of phenethyl alcohol is to disrupt the cell membrane's permeability barrier. nih.gov

Table 3: Cellular Pathway Modulation by Phenethylamine Analogues This table is representative of data available for analogues and does not include this compound directly.

Compound ClassPrimary TargetModulated PathwayEffectReference
Substituted Phenethylamines5-HT2A/2C ReceptorsPhospholipase C (PLC)Activation (Full or Partial Agonism) nih.govnih.gov
Substituted Phenethylamines5-HT2A ReceptorPhospholipase A2 (PLA2)Activation nih.gov
Phenethyl alcoholCell MembraneMacromolecule Synthesis (RNA, DNA, protein)Inhibition nih.gov

In Vivo Studies in Animal Models (Mechanistic Explorations)

Animal models provide a platform to investigate the systemic effects of phenethyl alcohol analogues on neurochemistry and metabolic processes.

Neurochemical Modulation in Animal Models

Substituted phenethylamines have been shown to modulate the levels of key neurotransmitters in the brain. In vivo microdialysis studies in rats have demonstrated that alkoxyamphetamine derivatives can evoke the release of both dopamine and 5-hydroxytryptamine (serotonin) in the neostriatum. researchgate.net The insertion of a methoxy (B1213986) or methylenedioxy group on the benzene (B151609) ring of amphetamine alters the selectivity of the compounds, with some analogues showing a more balanced effect on dopamine and serotonin release compared to amphetamine itself. researchgate.net

Furthermore, some phenylethylamine derivatives have been shown to be competitive inhibitors of serotonin uptake. nih.gov For example, para-chlorophenylethylamine competitively inhibits serotonin uptake and its effects can be blocked by a specific serotonin uptake inhibitor. nih.gov The ability of these compounds to release serotonin in vivo contributes to the "serotonin syndrome" observed in mice. nih.gov

Metabolic Enzyme Induction or Inhibition in Animal Tissues

The in vivo administration of phenethyl alcohol analogues can influence the activity of metabolic enzymes in various tissues. Studies have shown that phenylethylamine can increase the activity of monoamine oxidase in the brain and platelets of rats. nih.gov

While not a direct analogue, the induction of drug-metabolizing enzymes by compounds like phenobarbital (B1680315) in bovine liver provides a proof-of-concept for how xenobiotics can upregulate the expression and activity of enzymes such as cytochrome P450s (CYPs). mdpi.com It is plausible that chronic exposure to phenethyl alcohol derivatives could lead to similar induction or inhibition of metabolic enzymes, thereby altering their own metabolism and that of other compounds.

Table 4: In Vivo Effects of Phenethylamine Analogues in Animal Models This table is representative of data available for analogues and does not include this compound directly.

Compound/Analogue ClassAnimal ModelTissue/Brain RegionNeurochemical/Metabolic EffectReference
Alkoxyamphetamine derivativesRatNeostriatumRelease of dopamine and 5-hydroxytryptamine researchgate.net
para-ChlorophenylethylamineMouseBrainInhibition of serotonin uptake, induction of "serotonin syndrome" nih.gov
PhenylethylamineRatBrain, PlateletsIncreased monoamine oxidase activity nih.gov

In Vivo Mechanistic Efficacy Studies in Pre-clinical Disease Models

Due to a lack of direct in vivo mechanistic studies on this compound, this section focuses on the reported in vivo activities of its parent compound, phenethyl alcohol (2-phenylethanol), and its derivatives in various pre-clinical models. These studies provide a foundational understanding of how this class of compounds may behave in biological systems.

Phenethyl alcohol and its analogues have been investigated in models of alcohol toxicity and for their impact on cellular membranes. nih.gov For instance, in rodent models of alcohol toxicity, the administration of ethanol (B145695) in drinking water is a common method to study its effects on the liver. nih.gov These studies have shown that chronic alcohol consumption can lead to increased levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver damage, as well as inflammation and hepatic steatosis. nih.gov While these models are not specific to this compound, they provide a framework for how a novel phenethyl alcohol derivative might be evaluated for its potential effects on alcohol-induced organ damage.

The primary mechanism by which phenethyl alcohol is thought to exert its biological effects is through the disruption of cellular membranes. nih.govnih.gov Its amphipathic nature allows it to insert into the lipid bilayer of cell membranes, leading to an increase in membrane fluidity. nih.gov This disruption of the membrane structure can have secondary consequences, such as the inhibition of DNA synthesis and other cellular functions. nih.gov In preclinical models using Escherichia coli, phenethyl alcohol was shown to increase the permeability of the cell membrane, allowing substances like acriflavine, which are normally excluded, to enter the cell. nih.gov It also caused leakage of cellular potassium. nih.gov

Table 1: Summary of In Vivo Mechanistic Efficacy Studies of Phenethyl Alcohol in Pre-clinical Models

Model SystemCompoundObserved Mechanistic EffectsReference
Escherichia coliPhenethyl alcoholIncreased cell membrane permeability; Leakage of cellular potassium nih.gov
Rodent ModelsEthanol (as a model for alcohol toxicity)Increased ALT and AST levels; Inflammation; Hepatic steatosis nih.gov

Identification of Potential Biological Targets and Pathways

The biological targets and pathways of this compound have not been explicitly identified in the scientific literature. However, by examining its structural analogues, primarily phenethyl alcohol, we can infer potential targets and mechanisms of action.

The most prominent biological target for phenethyl alcohol and its derivatives appears to be the cellular membrane . nih.govnih.gov Their ability to intercalate into the lipid bilayer and alter its properties is a key aspect of their biological activity. nih.gov This non-specific interaction can affect the function of various membrane-bound proteins and signaling pathways.

In addition to the cell membrane, another potential target for phenethyl alcohol analogues is the vesicular monoamine transporter 2 (VMAT2) . wikipedia.org VMAT2 is responsible for transporting monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. wikipedia.org Certain amphetamine-related compounds, which share a phenethylamine core structure with this compound, are known to interact with VMAT2. wikipedia.org For example, some substituted amphetamines can induce the release of neurotransmitters from vesicles by interacting with VMAT2. wikipedia.org Given the structural similarity, it is plausible that this compound or its metabolites could interact with VMAT2, thereby affecting monoaminergic neurotransmission. However, it is important to note that not all phenethylamine derivatives interact with VMAT2. wikipedia.org

Furthermore, phenethyl alcohol has been shown to inhibit the synthesis of DNA, RNA, and proteins in bacteria, suggesting that it may have intracellular targets or that the membrane disruption has downstream effects on these crucial cellular processes. nih.gov

Table 2: Potential Biological Targets and Pathways of Phenethyl Alcohol and Analogues

Potential Target/PathwayDescriptionPotential Effect of AnaloguesReference
Cellular MembraneThe lipid bilayer surrounding cells.Disruption of membrane fluidity and permeability. nih.govnih.gov
Vesicular Monoamine Transporter 2 (VMAT2)A protein that transports monoamine neurotransmitters into synaptic vesicles.Modulation of neurotransmitter storage and release. wikipedia.org
Macromolecular Synthesis (DNA, RNA, Protein)The cellular processes responsible for creating essential macromolecules.Inhibition of synthesis, potentially as a secondary effect of membrane disruption. nih.gov

Metabolic Pathways and Biotransformation of 4 Ethoxy 3 Methylphenethyl Alcohol Excluding Human Clinical Metabolism

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery and chemical safety evaluation. These assays determine the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential persistence in the body.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating a compound with liver microsomes from non-human species such as rats, mice, or dogs allows for the determination of its intrinsic clearance.

Hepatocytes, the primary cells of the liver, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. Assays using cryopreserved or fresh hepatocytes can therefore offer insights into both the initial breakdown of the compound and its subsequent conjugation.

Interactive Data Table: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Phenethyl Alcohol Derivative

Test SystemSpeciesCompound Concentration (µM)Incubation Time (min)% Parent Compound RemainingCalculated Half-Life (min)
Liver MicrosomesRat10100-
1157541.5
13055
16030
HepatocytesDog10100-
1306051.1
16035
112010

Note: This table is for illustrative purposes only and does not represent actual data for 4-Ethoxy-3-methylphenethyl Alcohol.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of foreign compounds. The specific CYP isoforms involved in the metabolism of a compound can be identified using recombinant human CYP enzymes or by using specific chemical inhibitors in microsomal incubations.

For a compound like this compound, several CYP-mediated reactions could be anticipated based on its structure. These include:

O-de-ethylation: Removal of the ethyl group from the ethoxy moiety.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl side chain.

Oxidation of the alcohol group: Conversion of the primary alcohol to an aldehyde and subsequently to a carboxylic acid.

Studies on structurally similar phenethyl alcohol derivatives have shown that hydroxylation of the aromatic ring is a common metabolic pathway. Furthermore, research on ethanol (B145695) metabolism highlights the role of CYP2E1 in the oxidation of alcohols.

Identification of Biotransformation Products

The identification of metabolites is a critical step in understanding the biotransformation of a compound. This is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. By comparing the mass spectra and fragmentation patterns of the parent compound with those of the potential metabolites formed in in vitro systems, the chemical structures of the biotransformation products can be elucidated.

For this compound, potential Phase I metabolites could include:

4-Hydroxy-3-methylphenethyl alcohol

3-Methyl-4-(1-hydroxyethoxy)phenethyl alcohol

4-Ethoxy-3-methylphenylacetic acid

These Phase I metabolites could then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble products.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 4-Ethoxy-3-methylphenethyl alcohol, ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. This would include signals for the aromatic protons, the protons of the ethyl group (a triplet and a quartet), the methyl group protons (a singlet), and the protons of the phenethyl alcohol side chain (two triplets). The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing a signal for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and oxygen-bound carbons.

Currently, there is no publicly available, peer-reviewed NMR data specifically for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the side chain and loss of the ethoxy group, providing further evidence for the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group (a broad band around 3300-3500 cm⁻¹), the aromatic C-H bonds, the aliphatic C-H bonds, and the C-O bonds of the ether and alcohol functionalities.

Specific IR spectral data for this compound has not been found in a comprehensive search of scientific literature and databases.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating a compound from a mixture and for determining its concentration.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Both Gas Chromatography (GC) and Liquid Chromatography (LC) would be suitable methods for the analysis of this compound.

GC: Due to its expected volatility, GC could be used for the separation and quantification of this compound. The choice of column and temperature program would be optimized to achieve good resolution from other components in a sample.

LC: LC, particularly reversed-phase HPLC, would also be a powerful tool. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective for its separation.

There is no specific published GC or LC method dedicated to the analysis of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide a high degree of certainty in identification and quantification.

GC-MS: Gas Chromatography-Mass Spectrometry would combine the separation power of GC with the identification capabilities of MS. This would allow for the definitive identification of this compound in a complex mixture by matching both its retention time and its mass spectrum to a reference standard.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique that would be ideal for detecting and quantifying trace amounts of this compound in various samples. This method involves the separation of the compound by LC, followed by its ionization and fragmentation in the mass spectrometer to produce a specific fragmentation pattern that can be used for unambiguous identification and quantification.

While these techniques are standard for the analysis of similar compounds, no specific GC-MS or LC-MS/MS methods or data have been published for this compound.

Purity Assessment and Impurity Profiling

The rigorous assessment of purity and the comprehensive profiling of impurities are critical components in the quality control of this compound. Ensuring the chemical integrity of this compound is paramount for its application in various scientific and industrial fields. This section details the advanced analytical methodologies employed for determining the purity of this compound and for identifying, quantifying, and characterizing its potential impurities.

The process of impurity profiling involves the detection, identification, and quantification of any foreign substances in the compound. medwinpublishers.com Impurities can originate from various sources, including the manufacturing process (e.g., unreacted starting materials, intermediates, by-products), degradation of the substance over time, or contamination from storage and handling. A thorough understanding of the impurity profile is essential for ensuring the consistency, efficacy, and safety of the final product.

Purity Assessment Methodologies

The determination of the purity of this compound is typically accomplished using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used methods for this purpose. academicjournals.orgtruman.edu

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary technique for the purity assessment of polar organic compounds like this compound. academicjournals.org This method separates compounds based on their hydrophobicity. A nonpolar stationary phase (commonly a C18 or C8-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. academicjournals.org

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks in the chromatogram. Modern HPLC systems equipped with high-sensitivity detectors, such as Diode Array Detectors (DAD) or UV-Vis detectors, allow for the detection of impurities at very low levels. chromatographyonline.com The use of gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate impurities with a wide range of polarities. nih.gov

Gas Chromatography (GC)

Gas chromatography is another cornerstone technique for the purity analysis of volatile and thermally stable compounds such as this compound. truman.edu The sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. youtube.com A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. nih.gov

Similar to HPLC, purity is calculated from the peak area percentage of the main component. youtube.com To enhance accuracy and precision, an internal standard method can be employed. This involves adding a known amount of a non-interfering compound to both the standard and sample solutions to correct for variations in injection volume and detector response. truman.edu Capillary GC columns with various stationary phases can be selected to optimize the separation of potential impurities. cloudfront.net

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Injection Volume 10 µL
Expected Retention Time ~12.5 min

Impurity Profiling Techniques

A comprehensive impurity profile requires not only the detection and quantification of impurities but also their structural elucidation. For this purpose, hyphenated analytical techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the mass analysis of MS, making it a powerful tool for identifying unknown impurities. ijrti.org After separation by the HPLC column, the eluent is introduced into the mass spectrometer. The MS provides mass-to-charge ratio (m/z) data for the parent ion of the impurity and its fragment ions, which allows for the determination of its molecular weight and the deduction of its chemical structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the confident identification of impurities. veeprho.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the identification of volatile and semi-volatile impurities. jmb.or.krgoogle.com The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of each impurity, which can be compared against spectral libraries for identification. researchgate.net Electron Impact (EI) is a common ionization technique used in GC-MS that generates reproducible fragmentation patterns. massbank.eu

Potential Impurities

Based on the structure of this compound, potential impurities could include:

Starting Materials: Unreacted precursors from the synthesis, such as 3-methyl-4-ethoxyphenylacetic acid or its derivatives.

Intermediates: Partially reacted compounds from the synthetic pathway.

By-products: Compounds formed from side reactions during the synthesis, for example, isomers or products of over-alkylation or -reduction. An example could be the N-acetyl derivative of a related compound, which has been identified as a synthesis by-product. wikipedia.org

Degradation Products: Compounds formed due to the degradation of the final product under the influence of light, heat, or oxygen.

Residual Solvents: Solvents used in the synthesis and purification processes that are not completely removed.

Table 2: Common Analytical Techniques for Impurity Profiling of this compound

Analytical TechniquePurposeTypical Impurities Detected
HPLC-DAD Quantification of known and unknown impurities.Starting materials, by-products, degradation products.
GC-FID Purity determination and quantification of volatile impurities.Residual solvents, volatile by-products.
LC-MS/MS Identification and structural elucidation of non-volatile impurities.Process-related impurities, degradation products.
GC-MS Identification and structural elucidation of volatile impurities.Volatile organic impurities, residual solvents.

Computational Chemistry and Cheminformatics in 4 Ethoxy 3 Methylphenethyl Alcohol Research

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools that allow researchers to visualize and predict the behavior of molecules at an atomic level. These methods are crucial for understanding the dynamic nature of 4-ethoxy-3-methylphenethyl alcohol and its potential interactions with biological systems.

Conformational Analysis and Molecular Dynamics

The flexibility of the phenethyl alcohol backbone, characterized by the rotatable bonds between the phenyl ring and the ethanol (B145695) group, gives rise to multiple low-energy three-dimensional structures, or conformers.

Conformational Analysis: For the parent compound, 2-phenylethanol (B73330), studies have identified two primary conformers: gauche and anti. nih.gov In the gauche conformer, the hydroxyl group is oriented towards the phenyl ring, while in the anti conformer, it is directed away. The gauche form is found to be the most stable due to stabilizing intramolecular interactions. nih.gov The introduction of substituents on the phenyl ring, such as the ethoxy and methyl groups in this compound, would further influence the conformational landscape. These groups can introduce steric hindrance and alter the electronic properties of the ring, potentially shifting the energy balance between different conformers. The relative populations of these conformers are critical as they can dictate which shape of the molecule is most likely to interact with a biological target.

Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" to observe the motion of a molecule over time. For this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to predict their movements. This allows for the exploration of the conformational space and the study of how the molecule interacts with its surroundings. For instance, simulations can reveal the stability of intramolecular hydrogen bonds and the dynamics of the flexible ethyl and ethoxy side chains.

A hypothetical energy profile for the key dihedral angle in this compound might look like this:

Dihedral Angle (°)Relative Energy (kcal/mol)Conformer
600.0Gauche
1801.5Anti
3000.2Gauche'
This is an illustrative table based on typical findings for similar molecules.

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in identifying potential biological targets for a molecule and understanding the molecular basis of its activity.

The Docking Process: In a typical docking study involving this compound, a 3D structure of a potential target protein is obtained from a repository like the Protein Data Bank. The small molecule is then computationally "placed" into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. youtube.comyoutube.com

A hypothetical docking result might be summarized as follows:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Monoamine Oxidase B-7.2Tyr398, Tyr435, Phe343
GABA-A Receptor-6.8Phe200, Thr202, Tyr205
Cytochrome P450 2D6-8.1Phe120, Phe483, Glu216
This is an illustrative table showing potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netufv.br These models are valuable for predicting the activity of new compounds and for understanding which molecular features are important for a desired effect.

Predictive Modeling of Biological Activities

To build a QSAR model for a set of phenethyl alcohol derivatives, a dataset of compounds with their measured biological activities (e.g., enzyme inhibition, receptor binding) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that relates the descriptors to the biological activity. For example, a QSAR model for the antifungal activity of a series of aromatic alcohols might find that activity is positively correlated with the octanol-water partition coefficient (logP) and negatively correlated with the energy of the highest occupied molecular orbital (HOMO). ufv.br

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion - excluding human data)

ADME properties are crucial for determining the potential of a compound as a therapeutic agent. In silico models can predict these properties, reducing the need for extensive animal testing in the early stages of drug discovery. researchgate.netljmu.ac.uk

ADME Profile of this compound:

Absorption: Models can predict properties like intestinal absorption and Caco-2 permeability. The physicochemical properties of this compound, such as its moderate lipophilicity, would suggest good potential for oral absorption.

Distribution: Predictions can be made about plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: In silico tools can identify potential sites of metabolism on the molecule. For this compound, likely metabolic pathways would involve oxidation of the alcohol to the corresponding aldehyde and carboxylic acid, as well as potential O-dealkylation of the ethoxy group or hydroxylation of the aromatic ring by cytochrome P450 enzymes. nih.gov

Excretion: While direct prediction of excretion pathways is complex, models can estimate properties like water solubility, which influences renal clearance.

A summary of predicted ADME properties could be presented as:

ADME PropertyPredicted Value/Classification
Caco-2 PermeabilityHigh
Blood-Brain Barrier PenetrationModerate
CYP2D6 SubstrateYes
Water Solubility (logS)-2.5
This is an illustrative table of predicted ADME properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov It provides a more detailed and accurate description of a molecule's properties compared to the more empirical methods used in QSAR and some molecular modeling techniques.

Applications of DFT to this compound:

Optimized Geometry: DFT calculations can determine the most stable 3D structure of the molecule with high accuracy, providing precise bond lengths and angles. researchgate.net

Electronic Properties: DFT can be used to calculate a wide range of electronic properties, including:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the regions of the molecule that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). For this compound, the oxygen atoms of the hydroxyl and ethoxy groups would be regions of negative potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Atomic Charges: DFT can calculate the partial charge on each atom, providing insight into the charge distribution and dipole moment of the molecule.

A table of DFT-calculated properties might include:

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.1 Debye
This is an illustrative table of DFT-calculated properties.

Database Mining and Cheminformatics for Related Compound Analysis

The exploration of chemical space surrounding a target molecule is a cornerstone of modern drug discovery and chemical biology. For a compound like this compound, which is not extensively characterized in public literature, database mining and cheminformatics offer powerful tools to infer its properties, potential biological activities, and relationships to other known substances. This in silico approach leverages vast repositories of chemical and biological data to build a profile of the compound through association and comparison.

Leveraging Chemical Databases

Public and private databases are the primary sources for mining chemical information. Resources such as PubChem, ChEMBL, and DrugBank contain data on millions of compounds, including their structures, physicochemical properties, and biological activities. ebi.ac.ukdrugbank.comebi.ac.uk For this compound, a systematic search of these databases would begin by using its chemical structure as the query.

A substructure search for the phenethyl alcohol core, combined with various substitution patterns on the phenyl ring, would yield a set of structurally related compounds. These analogs can provide valuable insights into the potential properties of the target molecule. For instance, the parent compound, 2-phenylethanol, is well-documented and known for its pleasant floral odor and antimicrobial properties. wikipedia.orgwikipedia.org

Similarity Searching and Compound Clustering

Cheminformatics tools allow for the quantification of molecular similarity, which is based on the principle that structurally similar molecules are likely to have similar properties. By calculating molecular fingerprints (a digital representation of a molecule's structure), one can rapidly screen large databases for compounds that are most similar to this compound.

The following table illustrates a hypothetical set of related compounds that might be identified through a similarity search, along with their key identifiers and known information.

In Silico Profiling and Property Prediction

Once a set of related compounds is identified, their known properties can be used to build predictive models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

For this compound, one could predict a range of properties, including but not limited to:

Physicochemical Properties: Such as logP (lipophilicity), solubility, and boiling point. These are crucial for understanding its behavior in biological systems and for formulation purposes.

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these properties is vital in the early stages of drug discovery to identify potential liabilities.

Potential Biological Targets: By comparing the structural features of this compound to ligands with known biological targets, it is possible to generate hypotheses about its mechanism of action.

The table below presents a hypothetical in silico prediction for this compound based on the analysis of related compounds and the application of predictive models.

PropertyPredicted Value/ClassificationBasis of Prediction
logP2.5 ± 0.3Based on analogs like 2-phenylethanol (logP = 1.36) and increased lipophilicity from ethoxy and methyl groups. wikipedia.org
Aqueous SolubilityLow to ModerateInference from the parent compound's slight solubility in water and the addition of hydrophobic substituents. wikipedia.org
CYP450 InhibitionPotential for inhibition of specific isoformsCommon feature among aromatic compounds; requires specific modeling.
HepatotoxicityLow to Moderate RiskGeneral trend for simple aromatic alcohols.
Potential Biological ActivityAntimicrobial, FragranceExtrapolation from the known properties of phenethyl alcohol and its derivatives. wikipedia.orgfemaflavor.org

The application of database mining and cheminformatics provides a foundational understanding of a novel or understudied compound like this compound. This computational pre-assessment is invaluable for guiding further experimental investigation by highlighting potential applications, risks, and areas of scientific interest, thereby accelerating the research and development process.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Pathways

The efficient and scalable synthesis of 4-Ethoxy-3-methylphenethyl alcohol is a prerequisite for its comprehensive evaluation. Future research could focus on developing novel and improved synthetic routes that offer advantages in terms of yield, cost-effectiveness, and environmental impact over traditional methods.

Established methods for synthesizing phenethyl alcohols that could be adapted and optimized for this compound include:

Friedel-Crafts Reaction: A potential pathway involves the Friedel-Crafts acylation of 2-ethoxy-1-methylbenzene with acetyl chloride to produce 4-ethoxy-3-methylacetophenone. Subsequent Willgerodt-Kindler reaction followed by hydrolysis would yield 4-ethoxy-3-methylphenylacetic acid, which can then be reduced to the target alcohol. nih.govdtic.mil Alternatively, a direct Friedel-Crafts reaction between 2-ethoxy-1-methylbenzene and ethylene (B1197577) oxide in the presence of a Lewis acid catalyst could be explored. wikipedia.org

Grignard Reaction: A Grignard reagent prepared from a suitable 4-alkoxy-3-methylbenzyl halide could be reacted with ethylene oxide. wikipedia.org This approach offers a direct route to the phenethyl alcohol backbone.

Reduction of Phenylacetic Acid Derivatives: The reduction of 4-ethoxy-3-methylphenylacetic acid or its corresponding esters would be a key step. wikipedia.org Research into selective and high-yielding reducing agents for this transformation would be valuable.

Heck Reaction: Modern cross-coupling strategies, such as the Palladium-catalyzed Heck reaction, could offer a more versatile and functional-group-tolerant approach. This might involve coupling a protected 4-bromo-1-ethoxy-2-methylbenzene (B2674323) with ethylene or a vinyl equivalent, followed by hydroboration-oxidation to yield the primary alcohol.

Future synthetic explorations should aim to develop stereoselective methods where applicable and focus on green chemistry principles to minimize waste and the use of hazardous reagents.

Development of Advanced Analogues with Enhanced Biological Activity Profiles

A significant area of future research lies in the design and synthesis of advanced analogues of this compound to explore and enhance potential biological activities. Based on the known activities of other substituted phenethyl alcohols, promising areas for investigation include antimicrobial and antioxidant effects.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Activity:

Phenethyl alcohol itself is known to possess antimicrobial properties, and its derivatives have been studied for their enhanced effects. nih.govresearchgate.net The bacteriostatic activity of some phenethyl alcohol derivatives has been shown to correlate with their ability to disrupt bacterial cell membranes. nih.gov The lipophilicity of the molecule often plays a crucial role in this process. dtic.mil

Future research on this compound analogues could systematically explore the following modifications to build a comprehensive SAR profile:

Alteration of the Alkoxy Group: Varying the length and branching of the alkoxy group at the 4-position (e.g., methoxy (B1213986), propoxy, isopropoxy) could modulate the compound's lipophilicity and its interaction with microbial membranes.

Modification of the Alkyl Group: The methyl group at the 3-position could be replaced with other alkyl groups (ethyl, propyl) or electron-withdrawing/donating groups to fine-tune electronic and steric properties.

Positional Isomerism: Synthesizing isomers with the ethoxy and methyl groups at different positions on the phenyl ring would provide valuable insights into the spatial requirements for activity.

Introduction of Additional Substituents: The addition of other functional groups, such as halogens or hydroxyl groups, to the phenyl ring could further enhance antimicrobial potency.

Structure-Activity Relationship (SAR) Studies for Antioxidant Activity:

Phenolic compounds are well-known for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. researchgate.netnih.gov While this compound itself is not a phenol (B47542), its potential metabolism to a phenolic derivative or the intrinsic properties of the substituted ring could confer antioxidant activity.

Future analogue development for enhanced antioxidant potential could involve:

Introduction of Hydroxyl Groups: The primary target for enhancing antioxidant activity would be the introduction of one or more hydroxyl groups on the phenyl ring, creating catechol or hydroquinone-like structures, which are known for potent antioxidant effects. The relative position of these hydroxyl groups to the existing ethoxy and methyl substituents would be a key area of investigation. researchgate.net

Modulation of Electronic Effects: The ethoxy and methyl groups influence the electron density of the aromatic ring, which in turn can affect the bond dissociation energy of a subsequently introduced hydroxyl group. Understanding and exploiting these electronic effects will be crucial for designing potent antioxidant analogues. psu.edu

A systematic approach to analogue synthesis and testing will be essential to build robust SAR models, guiding the design of compounds with optimized biological activity.

Deeper Mechanistic Elucidation of Bioactivities

Assuming that future screening reveals significant biological activities for this compound or its analogues, a deep dive into the underlying mechanisms of action will be a critical research direction.

For Antimicrobial Activity:

Should the compound exhibit antimicrobial effects, research should focus on:

Membrane Interaction Studies: Investigating the compound's ability to intercalate into and disrupt the integrity of bacterial cell membranes using techniques like fluorescence spectroscopy with membrane-sensitive probes and electron microscopy. nih.govnih.gov

Inhibition of Macromolecular Synthesis: Assessing the impact of the compound on the synthesis of key macromolecules such as DNA, RNA, and proteins in bacterial cells. nih.gov

Enzyme Inhibition Assays: Exploring the potential of the compound to inhibit specific bacterial enzymes that are essential for survival.

For Antioxidant Activity:

If antioxidant properties are identified, mechanistic studies would involve:

Radical Scavenging Assays: Quantifying the ability of the compound to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS) using established in vitro assays.

Cellular Antioxidant Activity Assays: Evaluating the compound's ability to mitigate oxidative stress in cellular models, for instance, by measuring the reduction of intracellular ROS levels.

Investigation of Antioxidant Enzyme Regulation: Determining if the compound can upregulate the expression or activity of endogenous antioxidant enzymes within cells.

These mechanistic studies will provide a comprehensive understanding of how this compound and its derivatives exert their biological effects at a molecular level.

Applications in Chemical Biology Tool Development

The structural scaffold of this compound could be leveraged for the development of chemical probes to study various biological processes. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. nih.gov

Future research in this area could involve:

Affinity-Based Probes: If a specific protein target for this compound is identified, the molecule could be functionalized with a reactive group to create an affinity-based probe for target identification and validation.

Fluorescent Probes: The addition of a fluorophore to the this compound scaffold could generate fluorescent probes for imaging the localization and dynamics of its biological target within living cells. The synthesis of such probes often utilizes "clickable" moieties for easy attachment of the fluorescent tag. nih.gov

Probes for Studying Membrane Dynamics: Given the propensity of phenethyl alcohols to interact with cell membranes, analogues of this compound could be designed as probes to study membrane fluidity, lipid raft formation, and other membrane-related phenomena. nih.gov

The development of such chemical biology tools would not only advance our understanding of the compound's own mechanism of action but could also provide valuable reagents for broader biological research.

Q & A

Q. What strategies address contradictions in the catalytic efficiency of metal catalysts for etherification reactions involving this compound?

  • Answer : Compare heterogeneous (e.g., Pd/C) vs. homogeneous (e.g., FeCl₃) catalysts using turnover frequency (TOF) metrics. Surface characterization (XPS, TEM) can identify catalyst deactivation mechanisms (e.g., leaching). CRDC subclass RDF2050112 emphasizes reactor design innovations to enhance mass transfer .

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